methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate
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Overview
Description
Methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromine atom, a methoxy group, and a pyrazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the methoxy group and the pyrazole moiety. The final step involves the esterification of the phenoxy group with methyl acetate under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of bromine and methoxy groups on biological systems. It may also serve as a probe to investigate the interactions between pyrazole-containing compounds and biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate exerts its effects depends on its interactions with molecular targets. The bromine and methoxy groups may enhance its binding affinity to specific proteins or enzymes, while the pyrazole moiety may modulate its activity. The compound may act by inhibiting or activating certain pathways, leading to the desired biological or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: A simpler compound with a bromine atom and an ester group, used in various chemical reactions.
2-Methoxy-4-bromophenol: Contains a bromine atom and a methoxy group, similar to the target compound but lacks the pyrazole moiety.
1-Phenyl-3-propylpyrazole: A pyrazole-containing compound that shares structural similarities with the target compound.
Uniqueness
Methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate is unique due to its combination of functional groups and its potential for diverse applications. The presence of the bromine atom, methoxy group, and pyrazole moiety in a single molecule allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 2-[5-bromo-2-methoxy-4-[(Z)-(5-oxo-1-phenyl-3-propylpyrazol-4-ylidene)methyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c1-4-8-19-17(23(28)26(25-19)16-9-6-5-7-10-16)11-15-12-20(29-2)21(13-18(15)24)31-14-22(27)30-3/h5-7,9-13H,4,8,14H2,1-3H3/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWRWIGMXVAIZ-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Br)OCC(=O)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2Br)OCC(=O)OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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